5,6-difluoro-1H-indole-7-carboxylic acid
Description
5,6-Difluoro-1H-indole-7-carboxylic acid is a fluorinated indole derivative featuring two fluorine atoms at positions 5 and 6 of the indole ring and a carboxylic acid group at position 6. Fluorine substituents are known to enhance metabolic stability, bioavailability, and electronic properties in medicinal chemistry, making this compound a candidate for drug development or biochemical research .
Properties
IUPAC Name |
5,6-difluoro-1H-indole-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2/c10-5-3-4-1-2-12-8(4)6(7(5)11)9(13)14/h1-3,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWILYKEHMIXBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C(=C(C=C21)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
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Precursor Preparation : A chlorinated and fluorinated benzoic acid derivative serves as the starting material.
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Cyclization : Treatment with concentrated sulfuric acid induces ring closure, forming the indole core. Subsequent quenching with cracked ice yields 5,6-difluoro-1H-indole-2,3-dione.
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Carboxylation : To introduce the carboxylic acid group at position 7, a directed metalation strategy may be employed. For example, using LDA (lithium diisopropylamide) at low temperatures (-78°C) in THF, followed by carboxylation with CO₂, could functionalize the C7 position.
Alternative Route: Sequential Fluorination and Carboxylation
A hypothetical pathway, inferred from general indole chemistry, involves constructing the indole skeleton before introducing fluorine and carboxylic acid groups.
Synthetic Sequence:
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Indole Core Assembly :
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C7 Carboxylation :
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Directed Ortho-Metalation : Using n-BuLi at -78°C in THF, the indole’s C7 position is deprotonated and reacted with CO₂ to install the carboxylic acid group.
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Optimization Challenges:
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Regioselectivity : Competing metalation at C2 or C3 necessitates bulky directing groups (e.g., trimethylsilyl) to favor C7 functionalization.
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Fluorine Stability : Harsh conditions during carboxylation may lead to defluorination, requiring carefully controlled temperatures (-78°C to 0°C).
Industrial-Scale Production Considerations
Translating laboratory methods to industrial settings demands adjustments for cost and safety:
Scalability Modifications:
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Continuous Flow Reactors : Replace batch processing for cyclization steps to improve heat dissipation and yield consistency.
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Catalyst Recycling : Employ heterogeneous catalysts (e.g., zeolites) during carboxylation to reduce reagent costs.
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Solvent Recovery Systems : Implement distillation units for THF or DMF reuse, aligning with green chemistry principles.
| Factor | Industrial Adjustment | Rationale |
|---|---|---|
| Fluorinating Agents | Use Selectfluor® over F₂ gas | Reduces explosion risks |
| Acid Waste Management | Neutralization with CaCO₃ | Prevents environmental contamination |
Analytical Validation and Quality Control
Ensuring the integrity of this compound requires multimodal characterization:
Purity Assessment:
| Technique | Parameters | Expected Outcome |
|---|---|---|
| HPLC | C18 column, 0.1% TFA/MeCN | Single peak (retention time ~8.2 min) |
| ¹⁹F NMR | CDCl₃, 470 MHz | Two distinct doublets (δ -115 ppm) |
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoro-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
5,6-Difluoro-1H-indole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5,6-difluoro-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or modulation of receptor activity. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their function and activity .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares 5,6-difluoro-1H-indole-7-carboxylic acid with structurally related indole derivatives:
Key Observations:
Electronic Effects: The dual fluorine atoms in this compound likely increase electron-withdrawing effects compared to mono-fluoro analogs (e.g., 5-fluoro-1H-indole-2-carboxamide), enhancing acidity at the carboxylic acid group and influencing reactivity in cross-coupling reactions .
Thermal Stability: Fluorinated indoles generally exhibit higher melting points than non-fluorinated counterparts. For example, indole-6-carboxylic acid (mp 256–259°C) has a higher mp than indole-5-carboxylic acid (mp 208–210°C) due to positional effects . The difluoro substitution may further elevate thermal stability.
Safety Profile : Unlike chlorinated analogs (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid), fluorinated compounds typically pose lower acute toxicity risks, though handling precautions for carboxylic acids (e.g., eye irritation) remain relevant .
Predicted Bioactivity
Fluorine atoms improve binding affinity to biological targets by modulating lipophilicity and hydrogen-bonding interactions. For example, 2-(5,6-difluoro-1H-indol-3-yl)acetic acid (similarity score 0.84 to the target compound) may share pharmacological pathways, such as enzyme inhibition or receptor modulation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5,6-difluoro-1H-indole-7-carboxylic acid?
- Methodological Answer : Synthesis typically involves fluorination of indole precursors. For example, hexafluorobenzene derivatives can serve as starting materials, followed by selective fluorination using agents like DAST (diethylaminosulfur trifluoride) or deoxyfluorination reagents. Carboxylation at the 7-position is achieved via lithiation (using LDA or n-BuLi) followed by quenching with CO₂. Multi-step protocols may require protecting group strategies to ensure regioselectivity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹⁹F NMR confirm fluorine substitution patterns and aromatic proton environments.
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., m/z 213.1 for [M+H]⁺).
- X-ray Crystallography : SHELXL refinement resolves crystal packing and hydrogen-bonding networks, critical for confirming the carboxylic acid moiety’s orientation .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Use NIOSH-approved respirators (P95 filters) and nitrile gloves in fume hoods. The compound may cause skin irritation (H315) and serious eye damage (H319). Store in a dry, inert atmosphere to prevent decomposition .
Q. What are the solubility challenges in aqueous media, and how are they mitigated?
- Methodological Answer : The compound exhibits poor water solubility due to aromatic fluorination. Strategies include:
- Co-solvents : DMSO or ethanol (≤10% v/v) to enhance solubility.
- pH Adjustment : Salt formation via sodium bicarbonate to deprotonate the carboxylic acid group .
Advanced Research Questions
Q. How do the electronic effects of 5,6-difluoro substitution influence reactivity in cross-coupling reactions?
- Methodological Answer : Fluorine’s electron-withdrawing nature deactivates the indole ring, reducing electrophilic substitution rates. In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) with electron-deficient ligands improve yields. Computational studies (DFT) predict regioselectivity at the 3-position due to fluorine’s meta-directing effects .
Q. How can crystallographic data resolve contradictions in reported biological activity?
- Methodological Answer : Discrepancies in IC₅₀ values may arise from polymorphic forms. High-resolution X-ray data (collected at ≤1.0 Å) using synchrotron sources, coupled with SHELXL twin refinement, can identify conformational variations. Pair with molecular docking to correlate crystal structures with target binding affinities .
Q. What strategies optimize yield in multi-step syntheses involving fluorinated intermediates?
- Methodological Answer :
- Step 1 : Fluorination via Balz-Schiemann reaction (using HNO₂ and HF-pyridine) ensures high regioselectivity.
- Step 2 : Carboxylation under CO₂ pressure (50 psi) in THF at −78°C.
- Yield Optimization : Use of flow chemistry for exothermic steps and in-line FTIR monitoring reduces side reactions .
Q. How do steric and electronic factors affect the compound’s interactions with biological targets?
- Methodological Answer : Fluorine’s van der Waals radius (1.47 Å) and high electronegativity disrupt hydrophobic pockets in enzymes (e.g., kinases). Competitive inhibition assays with ATP analogs (e.g., ADP-Glo™) quantify binding efficiency. Mutagenesis studies (e.g., Ala-scanning) identify critical residues influenced by fluorine’s electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
